4-(1-Amino-2-methylpropyl)-2-methylphenol
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Overview
Description
4-(1-Amino-2-methylpropyl)-2-methylphenol is an organic compound with a complex structure that includes both an amino group and a phenol group
Preparation Methods
The synthesis of 4-(1-Amino-2-methylpropyl)-2-methylphenol can be achieved through several routes. One common method involves the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl]acetamide, which is then hydrolyzed to produce 2-amino-2-methyl-1-propanol . This intermediate can be further reacted with appropriate reagents to yield the desired compound. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(1-Amino-2-methylpropyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced products.
Substitution: Both the amino and phenol groups can participate in substitution reactions, such as nucleophilic substitution, to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides .
Scientific Research Applications
4-(1-Amino-2-methylpropyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral agent, enzyme inhibitor, and antibiotic
Industry: It is used in the production of various chemicals and materials, including herbicides and pesticides
Mechanism of Action
The mechanism by which 4-(1-Amino-2-methylpropyl)-2-methylphenol exerts its effects involves interactions with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In biological systems, it may interact with cellular receptors or other proteins, modulating their function and leading to various physiological effects .
Comparison with Similar Compounds
4-(1-Amino-2-methylpropyl)-2-methylphenol can be compared with similar compounds such as:
(1-Amino-2-methylpropyl)phosphonic acid: This compound has similar structural features but includes a phosphonic acid group instead of a phenol group.
Aminomethyl propanol: This compound has a similar amino group but lacks the phenol group, leading to different chemical properties and applications
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(1-amino-2-methylpropyl)-2-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-7(2)11(12)9-4-5-10(13)8(3)6-9/h4-7,11,13H,12H2,1-3H3 |
InChI Key |
RZCVBRXPYDBTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)C)N)O |
Origin of Product |
United States |
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